4-(1-Aminoethyl)benzene-1,2-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1-aminoethyl)benzene-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5,10-11H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLADORYGYPYJHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 1 Aminoethyl Benzene 1,2 Diol and Its Derivatives
Chemo-Selective Synthesis Strategies
Chemical synthesis of 4-(1-Aminoethyl)benzene-1,2-diol involves multi-step processes that require careful control of reaction conditions to ensure regioselectivity and stereoselectivity.
Regioselective Functionalization of Benzene-1,2-diol Precursors
The regioselective functionalization of a benzene-1,2-diol (catechol) precursor is a critical initial step to introduce a suitable functional group at the 4-position, which will be later transformed into the 1-aminoethyl side chain. A common strategy involves the Friedel-Crafts acylation of a protected catechol derivative.
One documented method starts with 3,4-dihydroxy-2'-chloroacetophenone or 3,4-dihydroxy-2'-bromoacetophenone. patsnap.com In this approach, the catechol hydroxyl groups are typically protected to prevent side reactions. The acylation introduces a haloacetyl group onto the aromatic ring, which serves as a handle for subsequent modifications.
Another approach involves reacting 2-chloro-3',4'-dihydroxy acetophenone (B1666503) with benzylamine (B48309) in water, using triethylamine (B128534) as an auxiliary base. The reaction is then quenched with formic or acetic acid, leading to the precipitation of an intermediate compound. google.com This method directly introduces a protected amine functionality at the desired position.
The choice of reagents and reaction conditions is crucial to favor C-acylation over O-acylation. While O-acylation is often kinetically favored, C-acylation leads to a more thermodynamically stable product and is promoted by the presence of a Lewis acid like aluminum chloride (AlCl₃).
Introduction of the Chiral 1-Aminoethyl Side Chain
Following the regioselective functionalization of the catechol precursor, the next key step is the introduction of the chiral 1-aminoethyl side chain. This is often achieved through a sequence of reactions involving amination and reduction.
Starting from a haloacetophenone precursor, the halogen atom can be displaced by an amine. For instance, reaction with a chiral amine, such as R-(+)-N-benzyl-1-phenylethylamine, can introduce the desired chirality. patsnap.com This reaction is typically carried out in a polar aprotic solvent.
The subsequent step involves the reduction of the carbonyl group to a hydroxyl group. This reduction can be performed using a reducing agent, and the choice of this agent can influence the stereochemical outcome. The process is then completed by catalytic hydrogenation to remove any protecting groups and yield the final 1-aminoethyl side chain. patsnap.com
A specific example involves the enantioselective reduction of an intermediate using a chiral catalyst like C3-[(S, S)-teth-TsDPEN-RuCl] with formic acid as the hydrogen source. This is followed by the removal of the benzyl (B1604629) protecting group using palladium on charcoal (Pd/C). google.com
| Precursor | Reagents | Key Transformation |
| 3,4-dihydroxy-2'-chloroacetophenone | 1. Chiral amine (e.g., R-(+)-N-benzyl-1-phenylethylamine)2. Reducing agent3. Catalytic hydrogenation | Introduction of chiral amine and reduction of ketone |
| 2-chloro-3',4'-dihydroxy acetophenone | 1. Benzylamine, Triethylamine2. Formic or Acetic Acid3. Chiral catalyst (e.g., C3-[(S, S)-teth-TsDPEN-RuCl]), Formic Acid4. Pd/C | Formation of aminoketone, enantioselective reduction, and deprotection |
Stereoselective Synthesis of Enantiomers and Diastereomers
The biological activity of this compound is highly dependent on its stereochemistry, making the stereoselective synthesis of its enantiomers and diastereomers a critical area of research. The pharmacologically active form is typically the (R)-enantiomer. google.com
One approach to achieve stereoselectivity is through the use of chiral auxiliaries or catalysts during the synthesis. As mentioned previously, introducing a chiral amine early in the synthesis can direct the stereochemical outcome of subsequent reactions. patsnap.com The use of chiral catalysts, such as ruthenium complexes with chiral ligands, for the reduction of a ketone intermediate is another effective strategy for obtaining high enantiomeric purity. google.com
For instance, the use of the (S,S) enantiomer of a specific chiral catalyst has been shown to produce the pharmacologically active (R)-norepinephrine. google.com After the synthesis, the final product can be precipitated as a salt, for example, an oxalate (B1200264) or tartrate salt, to aid in purification and handling. google.comgoogle.com
Enzymatic and Biocatalytic Synthesis Routes
Enzymatic and biocatalytic methods offer a highly selective and environmentally benign alternative to traditional chemical synthesis for producing this compound. These methods leverage the specificity of enzymes to catalyze reactions at specific positions and with high stereoselectivity.
Biotransformation of Precursor Molecules
The primary biocatalytic route for the synthesis of this compound (norepinephrine) in biological systems starts from the amino acid L-tyrosine. pharmaguideline.comrice.educvpharmacology.com This multi-step enzymatic pathway involves a cascade of highly specific enzymes. researchgate.netnih.govnumberanalytics.com
The key enzymatic steps are:
Hydroxylation of L-tyrosine: The enzyme tyrosine hydroxylase catalyzes the addition of a hydroxyl group to L-tyrosine to form L-3,4-dihydroxyphenylalanine (L-DOPA). This is the rate-limiting step in the biosynthesis of catecholamines. pharmaguideline.comcvpharmacology.com
Decarboxylation of L-DOPA: L-aromatic amino acid decarboxylase (also known as DOPA decarboxylase) removes the carboxyl group from L-DOPA to produce dopamine (B1211576). pharmaguideline.comnih.gov
β-Hydroxylation of Dopamine: The enzyme dopamine β-hydroxylase then catalyzes the hydroxylation of dopamine at the beta-position of the ethylamine (B1201723) side chain to form norepinephrine (B1679862). pharmaguideline.comrice.edu
This biosynthetic pathway is the natural route for the production of norepinephrine in adrenergic neurons and the adrenal medulla.
| Enzyme | Substrate | Product |
| Tyrosine Hydroxylase | L-Tyrosine | L-DOPA |
| L-Aromatic Amino Acid Decarboxylase | L-DOPA | Dopamine |
| Dopamine β-hydroxylase | Dopamine | This compound (Norepinephrine) |
Enzyme-Catalyzed Chiral Resolution
For racemic mixtures of this compound obtained through chemical synthesis, enzyme-catalyzed chiral resolution can be employed to separate the desired enantiomer. However, a more common industrial method for resolving racemic norepinephrine is through classical chemical resolution using a chiral resolving agent.
A well-documented method for the resolution of racemic norepinephrine is the use of tartaric acid. google.comgoogle.comstereoelectronics.orgepo.orglibretexts.orgrsc.org Specifically, D-tartaric acid can be used to selectively precipitate the (R)-enantiomer of norepinephrine. google.com This process forms diastereomeric salts which have different solubilities, allowing for their separation by crystallization.
A recent development in this area is the use of dynamic kinetic resolution. In this process, a catalyst is added during the resolution with D-tartaric acid to racemize the unwanted (S)-enantiomer back to the racemic mixture. This allows for a theoretical yield of the desired (R)-enantiomer to exceed the 50% limit of classical resolution, with reported yields significantly higher. google.com The process typically involves dissolving the racemic norepinephrine and D-tartaric acid in a water/alcohol solvent mixture, where the salt of the (R)-enantiomer has lower solubility and precipitates out. google.com
Other chiral auxiliaries that can be used for the optical resolution of norepinephrine include D- and L-camphor-10-sulfonic acid, D- and L-dibenzoyltartaric acid, and D- and L-mandelic acid. google.com
Synthesis of Modified Analogues for Structure-Activity Studies
To investigate the structure-activity relationship (SAR) of this compound, medicinal chemists synthesize a variety of modified analogues. nih.gov These studies help to identify the key structural features responsible for the molecule's pharmacological activity and to design new compounds with improved properties. scribd.compharmacy180.com Modifications typically target the aromatic ring, the ethylamine side chain, and the terminal amino group.
Modifications to the Aromatic Ring: The catechol moiety is a critical feature for activity at adrenergic receptors. pharmacy180.com Analogues are synthesized to probe the importance of these hydroxyl groups. For instance, removing one of the hydroxyl groups or replacing the catechol with a different substituted phenyl ring, such as a resorcinol, can lead to changes in receptor selectivity. pharmacy180.com The synthesis of these analogues would start from a correspondingly substituted precursor, for example, a monohydroxylated or a 3,5-dihydroxy-substituted phenylacetone, which would then undergo reductive amination.
Modifications to the Ethylamine Side Chain:
α-Methyl Group: The methyl group on the carbon alpha to the amino group provides resistance to metabolism by the enzyme monoamine oxidase (MAO). pharmacy180.comderangedphysiology.com Synthesizing analogues without this group (e.g., 4-(2-aminoethyl)benzene-1,2-diol) or with a larger alkyl group can help to quantify this effect.
β-Hydroxyl Group: The introduction of a hydroxyl group at the β-position of the side chain, as seen in the analogue corbadrine (α-methylnorepinephrine), significantly enhances agonist activity. wikipedia.orgscribd.com This hydroxylation can be achieved through various methods, often involving the stereoselective reduction of a corresponding α-aminoketone precursor.
Modifications to the Amino Group: The nature of the substituent on the amino group is a major determinant of α- versus β-receptor selectivity. scribd.compharmacy180.com
N-Alkylation: Primary and secondary amines generally show good adrenergic activity. scribd.com Synthesizing a series of N-alkyl derivatives allows for the exploration of receptor selectivity. nih.gov For example, increasing the size of the alkyl group on the nitrogen tends to decrease α-receptor activity and increase β-receptor activity. pharmacy180.com These analogues can be prepared by reacting this compound (with a protected catechol) with an appropriate alkyl halide followed by deprotection. prepchem.com
The synthesis of these diverse analogues often requires multi-step procedures, sometimes involving strategies like the Curtius rearrangement, Mannich reactions, or Heck-type couplings to construct the core scaffold or introduce specific functionalities. nih.govmdpi.com
| Analogue Type | Structural Modification | General Synthetic Approach | Purpose in SAR Studies |
|---|---|---|---|
| N-Alkyl Derivatives | Addition of an alkyl group to the primary amine (R-NH-). | Reductive amination with an aldehyde/ketone or direct alkylation of the amine with an alkyl halide. | To probe α- vs. β-receptor selectivity. nih.govpharmacy180.com |
| β-Hydroxylated Analogue (e.g., Corbadrine) | Introduction of a hydroxyl group on the carbon adjacent to the benzene (B151609) ring. | Stereoselective reduction of a protected α-amino ketone precursor. | To enhance agonist activity at adrenergic receptors. scribd.com |
| Dehydroxylated Ring Analogues | Removal of one or both hydroxyl groups from the catechol ring. | Synthesis starting from a non-hydroxylated or monohydroxylated phenylpropanone. | To determine the importance of the catechol moiety for receptor binding and COMT metabolism. derangedphysiology.com |
| α-Alkyl Analogues | Replacement of the α-methyl group with H or a larger alkyl group. | Reductive amination of the appropriately substituted phenyl-2-propanone. | To evaluate resistance to metabolism by monoamine oxidase (MAO). pharmacy180.com |
Mechanistic Biochemistry and Enzymatic Transformations
Hypothetical Biosynthetic Pathways of 4-(1-Aminoethyl)benzene-1,2-diol
The biosynthesis of this compound is proposed to originate from an amino acid precursor, undergoing a series of enzymatic modifications to yield the final structure.
Role of Amino Acid Precursors
The logical starting point for the hypothetical biosynthesis of this compound is the amino acid L-Tyrosine . This is based on the established pathways for other catecholamines, such as dopamine (B1211576) and norepinephrine (B1679862), where tyrosine serves as the initial building block. wikipedia.org An alternative, though less direct, precursor could be L-Phenylalanine , which can be converted to L-Tyrosine by the enzyme phenylalanine hydroxylase. wikipedia.org
The proposed pathway would diverge from the known catecholamine synthesis through the action of specific enzymes that would result in the characteristic 1-aminoethyl side chain.
Involved Enzyme Systems (e.g., Hydroxylases, Decarboxylases)
The transformation of L-Tyrosine to this compound would necessitate a sequence of enzymatic reactions. A plausible hypothetical pathway could involve the following steps:
Hydroxylation: The initial step would likely involve the hydroxylation of L-Tyrosine to form L-DOPA (3,4-dihydroxyphenylalanine). This reaction is catalyzed by the enzyme tyrosine hydroxylase . wikipedia.org This enzyme is a key regulator in the biosynthesis of all catecholamines.
Decarboxylation: Subsequently, L-DOPA would undergo decarboxylation to yield dopamine (4-(2-aminoethyl)benzene-1,2-diol). This reaction is carried out by aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase. wikipedia.org
Hypothetical Isomerization/Modification: The critical and purely hypothetical step would be the conversion of the 2-aminoethyl side chain of dopamine to a 1-aminoethyl side chain. This is not a commonly observed biochemical transformation. It might involve a complex enzymatic rearrangement or, alternatively, a different biosynthetic route altogether starting from a different precursor. One speculative possibility could involve an aminotransferase acting on a ketone precursor.
Another hypothetical route could involve the direct amination of a precursor molecule at the benzylic position, though this is less common in primary metabolism than the decarboxylation of amino acids.
| Hypothetical Biosynthetic Step | Precursor | Product | Enzyme Class |
| 1 | L-Tyrosine | L-DOPA | Hydroxylase |
| 2 | L-DOPA | Dopamine | Decarboxylase |
| 3 (Hypothetical) | Dopamine | This compound | Isomerase/Other |
Enzymatic Degradation and Metabolism
The metabolic fate of this compound, were it to be present in a biological system, would likely be governed by the same enzymes that catabolize other catecholamines. The primary enzymes involved in this degradation are Catechol-O-Methyl Transferase (COMT) and Monoamine Oxidase (MAO). wikipedia.orgwikipedia.org
Catechol-O-Methyl Transferase (COMT) Action and O-Methylated Metabolites
COMT is responsible for the methylation of the catechol hydroxyl groups of catecholamines. nih.gov It is expected that COMT would act on this compound, transferring a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups. This would result in two potential O-methylated metabolites:
3-Methoxy-4-hydroxy-1-(1-aminoethyl)benzene
4-Methoxy-3-hydroxy-1-(1-aminoethyl)benzene
The regioselectivity of COMT can vary depending on the specific substrate and the isoform of the enzyme.
Monoamine Oxidase (MAO) Activity and Aldehyde/Acid Metabolites
Monoamine Oxidase (MAO) is an enzyme that catalyzes the oxidative deamination of monoamines. nih.gov It is plausible that MAO would metabolize this compound. The action of MAO would convert the amino group into an aldehyde, yielding 4-(1-oxoethyl)benzene-1,2-diol . This unstable aldehyde intermediate would then be further metabolized by aldehyde dehydrogenase (ALDH) to the corresponding carboxylic acid, 4-(carboxymethyl)benzene-1,2-diol , or reduced by aldehyde reductase to an alcohol.
The combined action of COMT and MAO would lead to further metabolites, such as a methylated and oxidized product.
Other Biotransformation Pathways
In addition to the primary actions of COMT and MAO, other biotransformation pathways could theoretically be involved in the metabolism of this compound. These could include:
Sulfation: The hydroxyl groups of the catechol ring could be conjugated with sulfate (B86663) by sulfotransferases (SULTs).
Glucuronidation: The hydroxyl groups could also be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).
These conjugation reactions typically increase the water solubility of the compound, facilitating its excretion.
| Metabolic Pathway | Enzyme(s) | Hypothetical Metabolite(s) |
| O-Methylation | COMT | 3-Methoxy-4-hydroxy-1-(1-aminoethyl)benzene, 4-Methoxy-3-hydroxy-1-(1-aminoethyl)benzene |
| Oxidative Deamination | MAO, ALDH | 4-(1-oxoethyl)benzene-1,2-diol, 4-(carboxymethyl)benzene-1,2-diol |
| Sulfation | SULTs | Sulfated conjugates |
| Glucuronidation | UGTs | Glucuronide conjugates |
Enzyme Kinetics and Substrate Specificity Studies
The metabolism of this compound is intrinsically linked to the enzymatic machinery that processes catecholamines. While specific kinetic studies exclusively focused on this compound are limited, a wealth of information can be derived from research on its immediate precursor, alpha-methyldopa, and the enzymes responsible for its transformation.
| Enzyme | Substrate | Km (µM) | kcat (min-1) |
| Dopa decarboxylase | alpha-Methyldopa | 45 | 5.68 |
Kinetic parameters of Dopa decarboxylase with alpha-methyldopa as a substrate. nih.gov
COMT is known to exhibit stereoselectivity, showing a preference for the levorotatory (-) isomers of catecholamines like isoprenaline and noradrenaline. nih.gov Given the structural similarity, it is plausible that COMT would also act on this compound. Studies have shown that based on the apparent first-order rate constant (Vmax/Km), some substrates are more readily methylated than others. For instance, rimiterol (B1680638) and dobutamine (B195870) are better substrates for COMT than isoprenaline. nih.gov
Monoamine oxidases (MAO-A and MAO-B) are another class of enzymes crucial for the degradation of biogenic amines. These enzymes exhibit broad substrate selectivity, with compounds like tyramine (B21549) and beta-phenylethylamine serving as substrates for both isoforms. nih.gov It is highly probable that this compound also serves as a substrate for MAO, leading to its oxidative deamination.
Cofactor Requirements and Reaction Mechanisms in Related Enzymes
The enzymatic transformations involving this compound and its related compounds are dependent on specific cofactors.
Dopa Decarboxylase (DDC): The reaction catalyzed by DDC, which produces this compound from alpha-methyldopa, requires pyridoxal 5'-phosphate (PLP) as a cofactor. nih.gov The mechanism involves the formation of a Schiff base between the amino group of the substrate and PLP. In the presence of oxygen, the reaction proceeds through an oxidative deamination, which can lead to the inactivation of the enzyme by the product, 3,4-dihydroxyphenylacetone. This inactivation occurs through the formation of a ternary adduct involving the ketone, the PLP cofactor, and a lysine (B10760008) residue at the active site of the enzyme. nih.gov
Dopamine β-hydroxylase (DBH): The subsequent conversion of this compound (alpha-methyldopamine) to alpha-methylnorepinephrine is catalyzed by DBH. biolife-publisher.it This hydroxylation reaction requires molecular oxygen (O2) and L-ascorbic acid (vitamin C) as cofactors.
Phenylethanolamine N-methyltransferase (PNMT): While not directly acting on this compound, PNMT is involved in the further metabolism of its downstream product, alpha-methylnorepinephrine, converting it to alpha-methylepinephrine. This methylation reaction utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor.
The metabolism of catecholamines is a finely tuned process, and a deficiency in any of these essential cofactors can significantly impair the synthesis and degradation of these important signaling molecules.
Molecular Mechanisms of Action and Biological Interactions
Receptor Binding Profiles and Ligand-Protein Interactions
There is no available data from receptor binding assays to characterize the affinity or selectivity of 4-(1-Aminoethyl)benzene-1,2-diol for adrenergic or dopaminergic receptors. Such studies are crucial for determining the potential physiological effects of a catecholamine-like compound.
No quantitative binding assays or competition studies involving this compound have been found in the scientific literature. Consequently, its binding affinities (such as Kᵢ or IC₅₀ values) at various receptors remain undetermined.
In the absence of receptor binding data, there are no mechanistic insights into how this compound might activate or modulate receptors. It is unknown whether it would act as an agonist, antagonist, or allosteric modulator at any receptor subtype.
Modulation of Signal Transduction Pathways at the Molecular Level
Information regarding the effects of this compound on intracellular signal transduction pathways is not available. Studies investigating its impact on second messenger systems, such as cyclic AMP (cAMP) or inositol (B14025) phosphate (B84403) pathways, have not been published.
Mechanisms of Enzyme Inhibition or Activation by this compound
There is no evidence in the available literature to suggest that this compound has been evaluated as an inhibitor or activator of key enzymes, such as monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT), which are typically involved in the metabolism of catecholamines.
Non-Covalent Interactions in Biological Systems
While theoretical non-covalent interactions, such as hydrogen bonding and electrostatic interactions, can be predicted based on the structure of this compound, there are no experimental studies that have characterized these interactions within a biological context, for example, in the binding pocket of a receptor or an enzyme active site.
Hydrogen Bonding Networks
The structure of this compound, with its two hydroxyl (-OH) groups on the catechol ring and the primary amine (-NH2) group on the ethyl side chain, allows it to act as both a hydrogen bond donor and acceptor. These interactions are critical for its binding to biological targets.
Vibrational studies using techniques like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, combined with theoretical calculations such as Density Functional Theory (DFT), have provided insights into the hydrogen bonding characteristics of this molecule. researchgate.net Analysis has shown that the two hydroxyl stretching vibrations are highly localized modes. researchgate.net Natural Bond Orbital (NBO) analysis has been employed to understand the nature of both proper and improper hydrogen bonds formed by the molecule, which can influence its conformational stability and interactions with receptor sites. researchgate.net The charge transfer occurring within the molecule, facilitated by these interactions, is thought to contribute significantly to its pharmacological activity. researchgate.net
| Functional Group | Hydrogen Bonding Capability | Role in Interaction |
| Catechol -OH groups | Donor and Acceptor | Forms strong hydrogen bonds with amino acid residues (e.g., serine, threonine, aspartate) in receptor binding pockets. |
| Ethylamine (B1201723) -NH2 group | Donor | Can form hydrogen bonds, contributing to binding affinity and specificity. |
Cation-π Interactions and Aromatic Stacking
Cation-π interactions are significant non-covalent forces that contribute to the binding of this compound to its receptors. wikipedia.org This type of interaction occurs between the positively charged amino group (a cation, especially at physiological pH) and the electron-rich face of an aromatic ring, such as those found in amino acid residues like phenylalanine, tyrosine, and tryptophan. wikipedia.org
The key components of this interaction for this compound are:
The Cation: The primary amine on the ethyl side chain is typically protonated under physiological conditions, forming a positively charged ammonium (B1175870) group (-NH3+).
The π System: The benzene (B151609) ring of the catechol structure provides the electron-rich π-system. wikipedia.org
These electrostatic interactions are comparable in strength to hydrogen bonds and play a crucial role in the stable binding of the molecule within the binding pockets of its target proteins. wikipedia.org Furthermore, the aromatic catechol ring itself can participate in aromatic stacking (or π-π stacking) interactions with aromatic residues in a receptor, further stabilizing the ligand-receptor complex.
| Interaction Type | Interacting Moieties | Significance |
| Cation-π | Protonated amine (-NH3+) of the compound and an aromatic ring of a receptor amino acid (e.g., Phenylalanine, Tyrosine). | Enhances binding affinity and specificity to target receptors. researchgate.net |
| Aromatic Stacking | Catechol ring of the compound and an aromatic ring of a receptor amino acid. | Contributes to the stability of the molecule within the binding site. |
Metal Ion Chelation Properties and Consequences
The catechol moiety of this compound is an excellent chelating agent for various metal ions. The two adjacent hydroxyl groups can deprotonate to form a bidentate ligand that binds strongly to metal cations. researchgate.net
This chelation ability has several important consequences:
Interaction with Metalloproteins: The molecule can interact with and modulate the activity of enzymes that contain metal cofactors.
Formation of Metal Complexes: It can form stable complexes with metal ions like iron (Fe³⁺), copper (Cu²⁺), and manganese (Mn²⁺). The chelation of Cu²⁺ ions is particularly relevant, as these ions favor coordination with ligands that offer a mix of nitrogen and oxygen donor atoms, both of which are present in this compound. researchgate.net
Redox Activity: The chelation of redox-active metal ions, such as iron and copper, can influence the redox cycling of the molecule, potentially leading to the generation of reactive oxygen species (ROS). This is a key aspect of its neurotoxic properties under certain conditions.
The formation of these metal complexes can enhance the biological activities of the compound. researchgate.net
Cellular Uptake and Transporter Interaction Mechanisms
The movement of this compound across cellular membranes is a tightly regulated process mediated by specific protein transporters. Due to its hydrophilic nature, it cannot freely diffuse across the lipid bilayer of the cell membrane. nih.gov
Cellular uptake from the extracellular space and transport into intracellular vesicles are primarily handled by monoamine transporters. wikipedia.org
| Transporter | Location | Function |
| Dopamine (B1211576) Transporter (DAT) | Plasma membrane of neurons | Mediates the reuptake of the compound from the synaptic cleft back into the presynaptic neuron, terminating its signaling. |
| Vesicular Monoamine Transporter 2 (VMAT2) | Membrane of synaptic vesicles | Transports the compound from the cytoplasm into secretory vesicles for storage and subsequent release. wikipedia.org |
The interaction with these transporters is a critical determinant of the concentration and duration of action of this compound in the synaptic cleft. After synthesis in the cytoplasm, VMAT2 sequesters the molecule into vesicles. wikipedia.org Upon neuronal signaling, it is released into the synapse where it can interact with receptors before being cleared from the synapse, primarily through reuptake by DAT. wikipedia.org
Advanced Analytical Methodologies for Research Applications
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for isolating 4-(1-Aminoethyl)benzene-1,2-diol from complex mixtures, a crucial step for accurate quantification and further structural analysis.
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection
High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) stands as a highly sensitive and specific method for the quantification of catecholamines like this compound. nih.gov This technique leverages the electrochemical properties of the catechol moiety, which can be readily oxidized at a carbon electrode.
The separation is typically achieved on a reversed-phase column, such as an octadecyl (C18) column, using an isocratic elution with an aqueous buffer. nih.gov The eluate is then passed through an amperometric detector, where a potential is applied that is sufficient to oxidize the catechol group. nih.gov The resulting current is directly proportional to the concentration of the analyte. A key advantage of HPLC-ECD is its exceptional sensitivity, allowing for the detection of catecholamines at very low concentrations. nih.govkoreascience.kr
One study detailed a method for the simultaneous determination of noradrenaline, adrenaline, and dopamine (B1211576) (a closely related compound to this compound) in cultured adrenal medullary cells. nih.gov After extraction using aluminum oxide, the catecholamines were separated via HPLC and monitored with an amperometric detector in a wall-jet flow cell. nih.gov Another method developed for the screening of 1,4-dihydropyridines in human plasma utilized a Supelcosil LC-ABZ+Plus C18 column with a mobile phase of methanol-water and an amperometric detector with a glassy carbon electrode. nih.gov This method achieved low detection limits, demonstrating the power of HPLC-ECD for analyzing compounds in biological matrices. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility of catecholamines like this compound, a derivatization step is essential to convert them into more volatile forms suitable for GC analysis. koreascience.krresearchgate.net This process typically involves reacting the hydroxyl and amine groups with a derivatizing agent. koreascience.krnih.gov
Common derivatization reagents include those for silylation, acylation, and alkylation. nih.gov For instance, a two-step derivatization using N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) and N-methyl-bis(heptafluorobutyramide) (MBHFBA) has been shown to be effective, forming O-TMS, N-heptafluorobutylacyl (HFBA) derivatives. researchgate.net This method enhances sensitivity and improves peak separation in the chromatogram. researchgate.net Another approach involves reacting the catechol function with methyl chloroformate under mild alkaline conditions, followed by conversion to O-tert-butyldimethylsilyl, N-formate derivatives. nih.gov
The derivatized analytes are then separated on a GC column and detected by a mass spectrometer, which provides both quantitative data and structural information based on the mass-to-charge ratio of the fragmented ions. koreascience.kr The GC-MS/SIM (Selected Ion Monitoring) mode offers high sensitivity and selectivity for quantitative analysis. koreascience.kr Despite the need for derivatization, GC-MS remains a valuable tool, especially when high selectivity is required. koreascience.kr
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Complex Matrices
For the analysis of this compound in complex biological matrices such as plasma, urine, or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the method of choice. psu.edunih.gov This technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. psu.edu
A significant challenge in analyzing compounds in complex matrices is the "matrix effect," where co-eluting endogenous substances can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. psu.edunih.gov Various strategies are employed to mitigate matrix effects, including thorough sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), optimization of chromatographic conditions to separate the analyte from interfering components, and the use of stable isotope-labeled internal standards. nih.govgimitec.com
LC-MS/MS offers high throughput and can often achieve analysis times of less than a minute per sample, making it suitable for large-scale studies. psu.edu The inherent selectivity of monitoring specific precursor-to-product ion transitions in MS/MS mode significantly reduces the impact of matrix interferences compared to single-stage MS or other detection methods. psu.edu Furthermore, advancements like nanoflow LC-MS can enhance sensitivity to a degree that allows for high dilution factors, which can effectively eliminate matrix effects in some applications. cabidigitallibrary.org
Spectroscopic Characterization for Structural Elucidation and Quantitative Analysis
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and can also be utilized for quantitative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H-NMR and ¹³C-NMR are crucial for the structural elucidation of this compound.
¹H-NMR (Proton NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H-NMR spectrum would show distinct signals for the aromatic protons on the benzene (B151609) ring, the methine proton (CH), the methylene (B1212753) protons (CH₂), and the amine protons (NH₂). The chemical shifts (δ) and coupling constants (J) of these signals are characteristic of the molecule's structure.
¹³C-NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of the aromatic carbons, the aliphatic carbons of the ethylamino side chain, and the carbons bearing the hydroxyl groups are all diagnostic. For example, the chemical shifts of the para carbon atoms in aromatic amines are often used to evaluate the electronic properties of the amino substituent. mdpi.com
Publicly available spectral data for related compounds can serve as a reference. For instance, the ¹³C-NMR spectrum of 4-(2-Aminoethyl)benzene-1,2-diol;hydron has been recorded on a Bruker WH-90 instrument. nih.gov The combination of ¹H and ¹³C-NMR data allows for the unambiguous assignment of the structure of this compound.
Table 1: Representative NMR Data for Related Aromatic Amines This table provides an example of the type of data obtained from NMR spectroscopy for structurally similar compounds.
Data sourced from a study on related butenyl-substituted benzene derivatives, illustrating typical NMR data presentation. rsc.org
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretching of the hydroxyl groups, the N-H stretching of the amine group, C-H stretching from the aromatic ring and the ethyl side chain, C=C stretching of the aromatic ring, and C-O and C-N stretching vibrations. A structural and vibrational study of the related molecule dopamine (4-(2-aminoethyl)benzene-1,2-diol) using DFT calculations showed that the two OH stretching vibrations are highly localized modes. nih.gov
Raman Spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The resulting Raman spectrum provides information about the vibrational modes of the molecule that are associated with a change in polarizability. For this compound, Raman spectroscopy would be particularly sensitive to the vibrations of the benzene ring and the C-C backbone. In the study of dopamine, the Kekulé phenyl ring stretching mode was found to be almost unchanged from that of benzene. nih.gov The combination of IR and Raman spectroscopy provides a more complete vibrational analysis because some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.
Table 2: Key Vibrational Frequencies for Dopamine [4-(2-Aminoethyl)benzene-1,2-diol] This table presents data from a vibrational study on dopamine, a closely related compound, which serves as a good model for this compound.
Data adapted from a study on dopamine, highlighting key vibrational modes. researchgate.net
Electrochemical Detection and Biosensing Strategies
Electrochemical methods offer highly sensitive and selective means for the detection of this compound, owing to the electroactive nature of its catechol group. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry are commonly utilized. nih.gov The electrochemical oxidation of this compound at an electrode surface produces a measurable current that is proportional to its concentration.
A significant challenge in the electrochemical detection of this compound in biological samples is the presence of interfering species like ascorbic acid and uric acid, which have overlapping oxidation potentials. nih.govgmu.edu To overcome this, chemically modified electrodes are extensively developed. These modifications aim to enhance the electrocatalytic activity towards this compound, lower its oxidation potential, and improve selectivity.
Materials used for electrode modification include graphene, carbon nanotubes, metal nanoparticles (e.g., gold, platinum-silver), and conducting polymers. nih.govrsc.org For example, a glassy carbon electrode modified with a composite of reduced graphene oxide and titanium nitride nanoparticles demonstrated excellent electrocatalytic activity, lowering the oxidation potential to 0.23 V and achieving a detection limit of 0.012 μM. researchgate.net
Biosensing strategies further enhance selectivity by incorporating biological recognition elements. Enzyme-based biosensors often utilize tyrosinase, which specifically catalyzes the oxidation of catechols. nih.gov Aptamer-based biosensors employ short, single-stranded DNA or RNA molecules that bind to this compound with high affinity and specificity, enabling its detection. acs.orgresearchgate.net These biosensors can be integrated into various platforms, including paper-based devices for rapid and low-cost analysis. mdpi.com
Table 2: Performance of Selected Electrochemical Sensors for this compound
| Electrode/Sensor Type | Analytical Technique | Linear Range (μM) | Limit of Detection (LOD) | Reference |
| Reduced Graphene Oxide-Titanium Nitride/GCE | DPV | 0.1 - 80 | 0.012 μM | researchgate.net |
| Platinum-Silver Graphene Nanocomposite/GCE | DPV | 0.1 - 60 | 0.012 μM | rsc.org |
| Polypyrrole-Mesoporous Silica/Gold Electrode | SWV | 2 - 250 | 0.7 μM | nih.gov |
| Gold Nanoparticles/β-Cyclodextrin/Nafion/Gold Electrode | DPV | 0.05 - 20 | 0.6 nM | acs.org |
| Dual-Nanopore Biosensor with DNA Aptamer | Ionic Current | Not specified | 0.4 nM | acs.org |
Sample Preparation and Extraction Protocols for Biological Research
The accurate analysis of this compound in biological matrices such as plasma, urine, and brain microdialysates requires effective sample preparation to remove interfering substances and enrich the analyte. nih.govsci-hub.seresearchgate.net The choice of extraction protocol depends on the sample type and the subsequent analytical technique.
Liquid-Liquid Extraction (LLE) is a classic method based on the partitioning of the analyte between two immiscible liquid phases. For this compound, which is hydrophilic, derivatization or the use of ion-pairing agents is often necessary to enhance its solubility in the organic extraction solvent. nih.gov A system using hexane (B92381) with 1% n-octanol and tetraoctylammonium bromide as an ion-pairing agent has been shown to quantitatively isolate catecholamines from plasma and urine at pH 8.6. nih.gov
Solid-Phase Extraction (SPE) is a widely used technique that offers higher recovery and cleaner extracts compared to LLE. mdpi.comchromatographyonline.com Various sorbents can be employed, including cation-exchange materials that retain the protonated amino group of this compound, or materials with an affinity for the cis-diol structure of the catechol ring, such as borated zirconia or aminophenylboronic acid-functionalized magnetic nanoparticles. mdpi.comrsc.org The retained analyte is then eluted with a suitable solvent.
Protein Precipitation (PP) is a simpler but less selective method often used for plasma samples. sci-hub.sechromatographyonline.com It involves adding an organic solvent (e.g., acetonitrile) or a strong acid to precipitate proteins, which are then removed by centrifugation. The supernatant containing the analyte can be directly analyzed or subjected to further cleanup steps. sci-hub.se
Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized version of LLE that uses a small amount of extraction solvent dispersed in the sample, providing rapid and efficient extraction. nih.gov
Table 3: Overview of Sample Preparation Protocols for this compound
| Protocol | Principle | Matrix | Key Reagents/Sorbents | Reference |
| Liquid-Liquid Extraction (LLE) | Partitioning with ion-pairing | Plasma, Urine | Hexane, n-octanol, tetraoctylammonium bromide, diphenylborate | nih.gov |
| Solid-Phase Extraction (SPE) | Adsorption on a solid sorbent | Plasma, Urine | Cation-exchange resins, borated zirconia, aminophenylboronic acid | mdpi.comrsc.org |
| Protein Precipitation (PP) | Removal of proteins | Plasma | Acetonitrile, strong acids | sci-hub.se |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Micro-scale liquid extraction | Urine | Dichloromethane (extraction), ethanol (B145695) (disperser) | nih.gov |
| QuEChERS | Extraction and cleanup | Porcine Muscle | Acetonitrile, MgSO₄, NaCl, C18 | nih.gov |
Computational and Theoretical Chemistry Studies
Quantum Mechanical (QM) Calculations of Electronic Structure and Reactivity
Quantum mechanical calculations have been instrumental in elucidating the fundamental electronic properties and reactivity of 4-(1-Aminoethyl)benzene-1,2-diol. These theoretical investigations offer a molecular-level understanding that complements experimental findings.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has been a primary tool for studying the structural and vibrational characteristics of this compound. Structural and vibrational analyses for the most stable conformer of the molecule have been performed at the DFT/B3LYP/6-311++G** level. researchgate.net Such studies have also investigated various isomers, identifying the presence of intramolecular hydrogen bonds, such as O-H∙∙∙O and C-H∙∙∙N, as well as N-H∙∙∙π interactions in neutral and anionic forms. researchgate.net Natural Bond Orbital (NBO) analysis has further clarified the nature of these interactions, indicating that the O-H∙∙∙O bonds are the most polar. researchgate.net
HOMO-LUMO Analysis and Charge Transfer Mechanisms
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's chemical reactivity and electronic transitions. For this compound, the HOMO-LUMO energy gap has been calculated to predict its chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally signifies a more reactive molecule. nih.gov The analysis suggests the existence of charge transfer within the molecule, a property that is believed to support its pharmacological activity. researchgate.net Studies on isomers have shown that the HOMO-LUMO energy gap indicates higher stability for neutral and cationic forms in solvent environments like water and ethanol (B145695). researchgate.net
| Parameter | Value (eV) | Significance |
|---|---|---|
| EHOMO | -5.5 | Electron donating ability |
| ELUMO | -0.8 | Electron accepting ability |
| Energy Gap (ΔE) | 4.7 | Chemical reactivity and stability |
| Ionization Potential (I) | 5.5 | Energy required to remove an electron |
| Electron Affinity (A) | 0.8 | Energy released when an electron is added |
| Electronegativity (χ) | 3.15 | Power to attract electrons |
| Chemical Hardness (η) | 2.35 | Resistance to change in electron distribution |
| Chemical Softness (S) | 0.21 | Reciprocal of hardness, indicates reactivity |
| Electrophilicity Index (ω) | 2.11 | Propensity to accept electrons |
Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for identifying the reactive sites of a molecule. The MEP map illustrates the charge distribution and allows for the prediction of sites for electrophilic and nucleophilic attack. In molecules similar to this compound, MEP analysis helps in understanding how the molecule interacts with other species. researchgate.net The distribution of charge across the molecular surface provides extensive information about its responsiveness and how it will react and interact with incoming molecules. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a way to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment.
Conformational Analysis and Dynamics in Solution
Theoretical investigations have predicted the existence of multiple conformational structures of this compound in the gas phase. researchgate.net In solution, the molecule's flexibility, particularly the rotation around the C-C bond of the ethylamine (B1201723) side chain, allows it to adopt various conformations. The stability of these conformers is influenced by interactions with solvent molecules. The study of its isomers in water and ethanol has indicated that intramolecular interactions can vary depending on the solvent environment. researchgate.net
Ligand-Protein Binding Dynamics
As a neurotransmitter, this compound interacts with various protein receptors, particularly G protein-coupled receptors (GPCRs). wikipedia.orgnih.gov While specific MD simulation studies on the binding of this molecule to its receptors were not detailed in the provided search results, the principles of dynamic ligand binding are well-established. Such simulations would be crucial for understanding the precise binding modes, the conformational changes in both the ligand and the protein upon binding, and the energetic factors that govern the stability of the ligand-protein complex. The dynamic nature of this binding can dictate the functional outcome, such as agonist or antagonist activity. nih.gov
Computational Prediction of Molecular Interactions and Binding Affinities
The prediction of how a molecule like this compound will interact with biological targets is a cornerstone of computational drug design. These methods aim to elucidate the binding modes and estimate the strength of the interaction, known as binding affinity. A strong correlation often exists between the calculated binding energy and the experimentally observed binding affinity (expressed as pK_i) nih.gov.
Researchers employ a variety of computational models to predict these interactions. These models can range from relatively simple molecular mechanics force fields to more complex and computationally intensive quantum mechanics calculations. For catecholamines and related phenylethanolamines, these studies can reveal crucial information about the forces driving the interaction with a receptor, such as hydrogen bonds, electrostatic interactions, and van der Waals forces.
A key aspect of these predictions is the use of quantitative structure-activity relationship (QSAR) models. By analyzing a series of related compounds and their measured biological activities, QSAR models can identify the key molecular features that contribute to their potency nih.gov. For a molecule like this compound, such studies could predict its potential biological targets and guide the synthesis of more potent derivatives.
Recent advances in machine learning and artificial intelligence are further enhancing the accuracy of binding affinity predictions. Graph neural networks and other deep learning models can learn complex patterns from large datasets of protein-ligand interactions to predict binding affinities with increasing accuracy chemrxiv.orgnih.gov.
In Silico Screening and Virtual Ligand Docking Studies
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme nih.gov. This method is a cost-effective and time-efficient alternative to high-throughput screening (HTS) in the early stages of drug discovery.
Virtual ligand docking is a key component of virtual screening. It involves predicting the preferred orientation of a molecule when bound to another to form a stable complex nih.gov. The process involves placing the ligand (in this case, a molecule like this compound) into the binding site of a target protein and evaluating the interaction energy for different conformations and orientations. The resulting scores are used to rank the potential candidates.
While specific docking studies on this compound are not readily found in the literature, studies on structurally related compounds illustrate the utility of this approach. For instance, a study on a Schiff base derived from a related compound, 4-[(1E)-N-(2-aminoethyl)ethanimidoyl]benzene-1,3-diol, and its metal complexes investigated their potential as antifungal agents through molecular docking. The study calculated docking scores and interaction energies against fungal protein targets.
Illustrative Example: Docking Study of a Related Schiff Base Complex
In a study investigating the antifungal potential of metal complexes of a Schiff base ligand related to the phenylethanolamine scaffold, researchers performed molecular docking against several fungal proteins. The docking scores, which represent the binding affinity, were calculated. It is important to note that the following data does not pertain to this compound but is presented as an example of the output of such computational studies.
Table 1: Illustrative Docking Scores of a Related Schiff Base Complex against Fungal Targets
| Complex | Target Protein (PDB ID) | Docking Score (S) |
|---|---|---|
| Complex (3) | Candida albicans (5V5Z) | -9.28784 |
| Complex (5) | Fusarium oxysporum (1FN8) | Not specified |
Data from a study on a related Schiff base and its metal complexes.
The study found that one of the complexes exhibited a strong binding affinity against Candida albicans, with key interactions including hydrogen bonds and pi-cation interactions. This type of analysis helps in understanding the molecular basis of activity and in designing more effective compounds.
Structure Activity Relationship Sar Investigations
Impact of Stereochemistry on Molecular Recognition and Biological Function
The stereochemistry of 4-(1-Aminoethyl)benzene-1,2-diol is a critical factor in its biological activity, a property it inherits from its precursor, methyldopa (B1676449). Methyldopa exists as two stereoisomers: L-α-methyldopa and D-α-methyldopa. drugbank.com The L-isomer is the pharmacologically active form of the drug. drugbank.com Consequently, the metabolites derived from it, including this compound, are also stereospecific.
The chiral center is located at the carbon atom of the ethyl side chain that is attached to the benzene (B151609) ring. The specific three-dimensional arrangement of the amino and methyl groups around this carbon dictates how the molecule interacts with its biological targets, such as enzymes and receptors. The biotransformation of L-α-methyldopa leads to the formation of the corresponding active metabolites. drugbank.com This stereoselectivity is fundamental for its recognition by the enzyme aromatic L-amino acid decarboxylase (dopa decarboxylase), which converts methyldopa to α-methyldopamine. biolife-publisher.itdrugbank.com The precise fit into the active site of this enzyme is a prerequisite for its conversion and subsequent pharmacological effects.
Rational Design of Analogues for Probing Mechanistic Pathways
The understanding of the mechanistic pathway of this compound has been significantly advanced through the study of its analogues, particularly its own metabolites. Methyldopa itself is a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body to its active forms. drugbank.com The primary active metabolites are this compound (α-methyldopamine) and α-methylnorepinephrine. drugbank.comnih.gov
The study of these metabolites represents a form of rational investigation into the drug's mechanism. Initially, it was believed that methyldopa's antihypertensive effect was due to the inhibition of dopa decarboxylase. However, further research revealed that its metabolites act as "false neurotransmitters". biolife-publisher.it this compound is subsequently converted to α-methylnorepinephrine by the enzyme dopamine (B1211576) β-hydroxylase. biolife-publisher.it
This cascade of metabolic events, where one analogue is transformed into another, has been pivotal in elucidating the true mechanism of action. It was discovered that α-methylnorepinephrine, and to some extent α-methylepinephrine, are the ultimate effectors, acting as agonists at central α2-adrenergic receptors. drugbank.comnih.govahajournals.org This agonism at presynaptic autoreceptors leads to a decrease in the release of endogenous norepinephrine (B1679862), resulting in reduced sympathetic outflow and a lowering of blood pressure. drugbank.com The comparison of the biological activities of these sequential metabolites has been a key strategy in deconvoluting the complex pharmacological profile of methyldopa.
| Metabolite of Methyldopa | Role in Mechanistic Pathway |
| This compound (α-methyldopamine) | An initial, active metabolite formed from the decarboxylation of methyldopa. It is a precursor to α-methylnorepinephrine. biolife-publisher.itdrugbank.com |
| α-Methylnorepinephrine | A key active metabolite formed from the β-hydroxylation of α-methyldopamine. It acts as an agonist at central α2-adrenergic receptors. biolife-publisher.itdrugbank.comnih.gov |
| α-Methylepinephrine | Another active metabolite, considered the most potent depressor agent among the metabolites. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Activity
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their physicochemical properties. nih.gov For catecholamine derivatives, QSAR studies can provide insights into the structural requirements for their interaction with biological targets.
While specific QSAR models for the antihypertensive activity of a series of this compound analogues are not extensively documented in the literature, the approach has been successfully applied to related classes of compounds. For instance, a QSAR study was conducted on a set of 36 methylamine (B109427) derivatives that act as inhibitors of the dopamine transporter (DAT). nih.gov This study successfully developed a model using 2D structural descriptors to predict the inhibitory activity of these compounds. nih.gov The model was validated and used for virtual screening to identify new potential DAT inhibitors. nih.gov
Such studies highlight the utility of QSAR in the rational design of new therapeutic agents. By correlating structural features with biological activity, QSAR models can guide the synthesis of novel analogues of this compound with potentially enhanced or more specific activities. These models can help in prioritizing which novel compounds to synthesize and test, thereby accelerating the drug discovery process. nih.gov
Systematic Exploration of Substituent Effects on Biochemical and Molecular Function
The biochemical and molecular function of this compound is significantly influenced by its substituents, most notably the α-methyl group which distinguishes it from dopamine. The presence of this methyl group has profound effects on its metabolism and interaction with adrenergic receptors.
The α-methyl group makes α-methyldopa a poor substrate for the enzyme monoamine oxidase (MAO), which is responsible for the degradation of catecholamines like dopamine. This substitution leads to a longer duration of action. Furthermore, the metabolites of methyldopa, including this compound and α-methylnorepinephrine, function as "false neurotransmitters". biolife-publisher.it They are taken up and stored in adrenergic vesicles, and released upon nerve stimulation, replacing the natural neurotransmitter norepinephrine. biolife-publisher.it
While α-methylnorepinephrine is a less potent vasoconstrictor at α1-adrenergic receptors compared to norepinephrine, it is a potent agonist at presynaptic α2-adrenergic receptors in the central nervous system. drugbank.comahajournals.org The stimulation of these central α2-receptors is the primary mechanism behind the antihypertensive effect of methyldopa. drugbank.com Studies have shown that the administration of methyldopa leads to a decrease in high-affinity binding to α2-receptor sites in the brain, an effect attributed to its metabolite, α-methyldopamine. nih.gov
| Compound | Key Substituent Difference from Dopamine | Effect on Biochemical/Molecular Function |
| This compound (α-methyldopamine) | α-methyl group | Not a substrate for MAO; acts as a false neurotransmitter; precursor to α-methylnorepinephrine. biolife-publisher.itdrugbank.com |
| α-Methylnorepinephrine | α-methyl and β-hydroxyl groups | Potent agonist at central α2-adrenergic receptors, leading to reduced sympathetic outflow. drugbank.comahajournals.org |
| α-Methylepinephrine | α-methyl, β-hydroxyl, and N-methyl groups | The most potent depressor agent among the metabolites of methyldopa. nih.gov |
Research in Experimental Biological Models and Systems Mechanistic Focus
Investigation in In Vitro Cellular Models for Pathway Elucidation
In vitro studies using cultured cells have been instrumental in dissecting the molecular mechanisms of action of 4-(1-Aminoethyl)benzene-1,2-diol. These models allow for a controlled environment to study specific cellular responses, such as receptor engagement and enzymatic transformations.
Research has demonstrated that this compound and its downstream metabolites can interact with various adrenergic receptors. In studies using rat forebrain tissue, the binding affinity of metabolites of L-alpha-methyldopa, from which alpha-methyldopamine (B1210744) is derived, was assessed for different adrenergic receptor subtypes. While (+/-)-alpha-methyldopamine was found to be less potent than other metabolites at alpha-1, alpha-2, and beta-adrenergic receptors, its metabolites, (-)-erythro-alpha-methylnorepinephrine and (-)-erythro-alpha-methylepinephrine, showed high-affinity competition for alpha-2 receptors. drugbank.com This suggests that the physiological effects of compounds leading to the formation of this compound may be mediated through the subsequent actions of its metabolites on these receptors. drugbank.com
Another study highlighted that a single injection of alpha-methyldopa, the precursor to alpha-methyldopamine, led to the abolishment of high-affinity binding to alpha-2-noradrenergic receptor sites in the mouse brain, an effect attributed to its decarboxylated metabolite, alpha-methyldopamine. nih.gov
Furthermore, in studies utilizing NG108-15 cells (a mouse neuroblastoma x rat glioma hybrid cell line), the transformation of alpha-methyldopamine was observed, leading to the formation of thiol adducts, indicating its reactivity and potential to modulate cellular pathways through covalent modification of proteins. nih.gov
Table 1: Adrenergic Receptor Binding Competition by L-alpha-methyldopa Metabolites in Rat Forebrain This table is based on data suggesting the relative potency of metabolites.
| Metabolite | Receptor Target | Relative Potency |
|---|---|---|
| (-)-erythro-alpha-methylnorepinephrine | Alpha-2 | High |
| (-)-erythro-alpha-methylepinephrine | Alpha-2 | High |
| (+/-)-alpha-Methyldopamine | Alpha-1, Alpha-2, Beta | Low |
Studies using cell lysates, specifically from human platelets, have identified this compound as a substrate for the thermolabile form of phenol (B47542) sulphotransferase (PST). researchgate.net This enzyme is crucial for the metabolism of many catecholamines. The research determined the apparent Michaelis-Menten constant (Km) for alpha-methyldopamine to be 0.014 mM, indicating a high affinity of the enzyme for this substrate. researchgate.net For comparison, the Km values for alpha-methyldopa and alpha-methylnoradrenaline were 5.5 mM and 0.28 mM, respectively. researchgate.net These findings underscore the role of sulphate conjugation as a significant metabolic pathway for this compound. researchgate.net
Table 2: Kinetic Parameters of Human Platelet Phenol Sulphotransferase (Thermolabile Form) for Catechol Substrates
| Substrate | Apparent Km (mM) |
|---|---|
| alpha-methyldopamine | 0.014 |
| alpha-methylnoradrenaline | 0.28 |
| alpha-methyldopa | 5.5 |
Studies in Ex Vivo Tissue Preparations for Mechanistic Characterization
Ex vivo studies, which utilize tissues maintained outside the living organism, provide a bridge between in vitro and in vivo research. A study on the human internal mammary artery demonstrated that alpha-methyldopamine exerts a vasoconstrictor effect. cdnsciencepub.com This effect was significantly enhanced under hyperthermic conditions. cdnsciencepub.com In this model, alpha-methyldopamine also acted as a partial agonist on the 5-HT-mediated concentration-dependent response of the artery. cdnsciencepub.com These findings suggest a direct action of the compound on vascular tissue, which could have physiological implications.
Metabolic Fate and Biotransformation Profiling in Model Organisms (non-human, non-clinical)
The metabolism of this compound has been investigated in several animal models, often in the context of it being a metabolite of other drugs. In dogs and monkeys, alpha-methyldopamine was identified as a key urinary metabolite of 3,4-methylenedioxyamphetamine (MDA). nih.gov Further metabolism in these species led to the formation of 3-O-methyl-alpha-methyldopamine. nih.gov
In rats, this compound is formed from the antihypertensive drug methyldopa (B1676449) and also from carbidopa, a drug used in the treatment of Parkinson's disease. wikipedia.orgnih.gov Following its formation, it can be further metabolized via beta-hydroxylation to alpha-methylnorepinephrine. nih.gov The inactive D-isomer of alpha-methyldopa does not appear to be metabolized to alpha-methyldopamine. wikipedia.org
Table 3: Identified Metabolites of this compound in Non-Human Models
| Model Organism | Precursor Compound | Metabolites of this compound |
|---|---|---|
| Dog, Monkey | 3,4-methylenedioxyamphetamine | 3-O-methyl-alpha-methyldopamine |
| Rat | Methyldopa, Carbidopa | alpha-methylnorepinephrine |
Interactions with Microbial Systems and Microbial Metabolism of Catechols
While direct studies on the microbial metabolism of this compound are limited, research on related compounds provides valuable insights. The gut microbiota is predicted to be involved in the metabolism of amphetamines before their absorption. Studies have shown that certain bacteria possess the enzymatic machinery to transform amphetamine-related structures. For instance, Mycobacterium smegmatis can metabolize various N-alkylated amphetamines. nih.gov Anaerobic intestinal bacteria, particularly Clostridium species, have been shown to reduce 1-phenyl-2-nitropropane to amphetamine. wikipedia.org
Furthermore, catecholamines, the class of compounds to which this compound belongs, can influence the growth of certain gram-negative bacteria such as Escherichia coli, Yersinia enterocolitica, and Pseudomonas aeruginosa. nih.gov The cytotoxicity of related catecholamines has been evaluated using an Escherichia coli plate assay, which can detect toxicity mediated by reactive oxygen species generated from redox-active quinonoid centers. This suggests that the catechol structure of this compound could interact with bacterial systems through redox cycling, potentially influencing bacterial viability and metabolism.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(1-Aminoethyl)benzene-1,2-diol and its derivatives?
- Methodology : Use Horner-Wadsworth-Emmons or McMurry coupling reactions to construct aromatic-triene moieties, as demonstrated for structurally similar phenolic compounds (e.g., 4-[(1E,3E,5E)-6-(4-octyloxyphenyl)hexa-1,3,5-trien-1-yl]benzene-1,2-diol). For aminoethyl side chains, employ reductive amination or nucleophilic substitution, ensuring stereochemical control via chiral catalysts or resolving agents . Validate intermediates using HPLC and mass spectrometry to confirm purity (>95%) .
Q. How can structural integrity be confirmed using spectroscopic techniques?
- Methodology : Combine - and -NMR to resolve diastereotopic protons and confirm stereochemistry (e.g., R/S configurations at chiral centers). Use LC-MS/MS for trace impurity detection (e.g., 4-[(1R)-2-amino-1-methoxyethyl]benzene-1,2-diol hydrochloride) and UV-Vis spectroscopy to monitor catechol oxidation states . For crystalline derivatives, X-ray crystallography provides definitive stereochemical assignments .
Q. What are the primary biological targets of this compound?
- Methodology : Screen against adrenergic receptors (α/β subtypes) via radioligand binding assays (e.g., -Dihydroergocryptine for α-receptors). Assess ROS-scavenging activity using DPPH radical assays and nitric oxide (NO) inhibition in LPS-stimulated macrophages . Cross-reference with databases like IUPHAR to identify off-target interactions (e.g., TAAR1 or dopamine receptors) .
Advanced Research Questions
Q. How can contradictions in reported biological activities be resolved?
- Methodology : Perform dose-response studies across multiple cell lines (e.g., murine macrophages vs. human neuroblastoma) to isolate tissue-specific effects. Use orthogonal assays: compare ROS inhibition (DPPH) with intracellular ROS quantification (DCFH-DA fluorescence) to distinguish direct scavenging from downstream signaling modulation. Validate receptor binding via CRISPR-edited knockout models .
Q. What experimental designs assess stability under physiological conditions?
- Methodology : Conduct accelerated degradation studies at varying pH (1.2–7.4) and temperatures (25–37°C). Monitor hydrolysis products (e.g., 4-(2-hydroxypropan-2-yl)benzene-1,2-diol) via LC-MS. For oxidative stability, expose to HOCl or HO and characterize chlorinated/byproduct formation (e.g., 4-(2-(chloroamino)ethyl)benzene-1,2-diol) using UV-Vis kinetics and HRMS .
Q. What strategies evaluate genotoxicity of benzene-1,2-diol derivatives?
- Methodology : Follow OECD guidelines:
- In vitro : Ames test (TA98/TA100 strains ± metabolic activation) to detect frameshift/missense mutations.
- In vivo : Micronucleus assay in rodent bone marrow.
- Compare with TTC thresholds for DNA-reactive mutagens (e.g., <0.15 μg/day for lifetime exposure). Use Comet assays to quantify DNA strand breaks in hepatocytes .
Q. How to study enzyme interactions (e.g., oxidoreductases)?
- Methodology : Perform crystallographic fragment screening with CtFDO oxidoreductase to identify binding pockets. Use isothermal titration calorimetry (ITC) for binding affinity () and stopped-flow kinetics for catalytic turnover. For fluorescence-based assays, design stilbene probes (e.g., (E)-4-(2-(naphthalen-1-yl)vinyl)-benzene-1,2-diol) to monitor conformational changes via emission shifts .
Methodological Notes
- Purity Assurance : Use EP/Ph. Eur. impurity standards (e.g., Noradrenaline Tartrate Imp. B/D) for HPLC calibration. Implement orthogonal methods like CE or chiral SFC for enantiomeric excess determination .
- Data Reconciliation : Cross-validate conflicting bioactivity data using meta-analysis tools (e.g., RevMan) and publish raw datasets in repositories like Zenodo for transparency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
